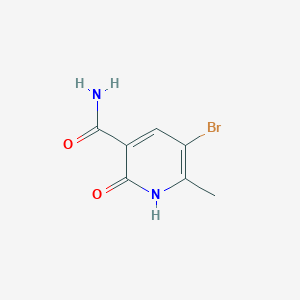
CDK7-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK7-IN-1 is a small-molecule inhibitor specifically targeting Cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Elevated levels of Cyclin-dependent kinase 7 have been associated with various malignancies, making it a promising target for cancer therapy .
Preparation Methods
The synthesis of CDK7-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Coupling Reactions: The intermediates are then subjected to coupling reactions under controlled conditions to form the final product, this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
CDK7-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Scientific Research Applications
CDK7-IN-1 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential in cancer therapy, particularly in breast cancer, where it has shown promising results in preclinical and clinical studies
Cell Cycle Studies: This compound is used to study the regulation of the cell cycle and its role in cell proliferation and apoptosis.
Transcriptional Regulation: This compound is employed to investigate the role of Cyclin-dependent kinase 7 in transcriptional regulation and its impact on gene expression
Mechanism of Action
CDK7-IN-1 exerts its effects by inhibiting the activity of Cyclin-dependent kinase 7. Cyclin-dependent kinase 7, along with Cyclin H and MAT1, forms the CDK-activating complex, which is essential for the phosphorylation and activation of other Cyclin-dependent kinases involved in cell cycle progression. By inhibiting Cyclin-dependent kinase 7, this compound disrupts the phosphorylation of these kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
CDK7-IN-1 is unique in its specificity for Cyclin-dependent kinase 7 compared to other Cyclin-dependent kinase inhibitors. Similar compounds include:
ICEC0942 (CT7001): Another selective Cyclin-dependent kinase 7 inhibitor with potential anticancer properties.
SY-1365: A selective Cyclin-dependent kinase 7 inhibitor that has shown efficacy in preclinical cancer models.
SY-5609: A potent Cyclin-dependent kinase 7 inhibitor currently in clinical trials for cancer therapy.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, potency, and specificity .
Properties
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h7-15,21-22,24-25,32-33H,6,16-17H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)/t21?,22-,24?,25?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPCDNVDCGAMOF-JGJHKKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)NC(CN(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)N[C@H](CN(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)


![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)
![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)







